molecular formula C6H11ClO2 B8632922 1-Chloro-4-ethoxybutan-2-one

1-Chloro-4-ethoxybutan-2-one

Cat. No.: B8632922
M. Wt: 150.60 g/mol
InChI Key: BKHLXOAPZZVLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure features a ketone group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 4, and a chlorine atom at position 1 of the butanone backbone. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers.

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

1-chloro-4-ethoxybutan-2-one

InChI

InChI=1S/C6H11ClO2/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3

InChI Key

BKHLXOAPZZVLIM-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Chloro-4-ethoxybutan-2-one with structurally related compounds, including 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane (CAS 61295-52-1, referenced from ) and hypothetical analogs.

Compound Name Molecular Formula Functional Groups Key Applications Reactivity Profile
This compound C₆H₁₁ClO₂ Ketone, ether, chloride Pharmaceutical intermediates, organic synthesis Nucleophilic substitution (Cl), ketone oxidation/reduction
1-Chloro-4-[(prop-2-en-1-yl)oxy]butane C₇H₁₃ClO Ether, chloride, allyl Polymer crosslinking, adhesives Radical polymerization (allyl), SN2 reactions (Cl)
4-Chloro-2-butanone (hypothetical) C₄H₇ClO Ketone, chloride Solvent, synthetic intermediate Ketone reactivity, Cl substitution

Key Differences and Research Findings

Functional Group Influence :

  • The ketone in this compound enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions or condensations. In contrast, 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane lacks a ketone but contains an allyl ether, making it reactive in radical-initiated polymerizations .
  • The ethoxy group in the target compound provides steric hindrance and ether-based stability, whereas the allyl group in the compound facilitates crosslinking in polymer matrices .

Chlorine Reactivity :

  • Both compounds feature a labile chlorine atom, but its position affects reactivity. In this compound, the chlorine at position 1 undergoes SN2 displacement more readily due to less steric hindrance compared to the terminal chlorine in 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane.

Applications :

  • The compound is widely used in polymer chemistry due to its allyl group, which participates in crosslinking reactions to enhance material durability . The target compound’s ketone and ethoxy groups make it more suited for fine chemical synthesis, such as producing chiral intermediates in drug development.

Physical Properties and Stability

  • This compound : Likely a liquid at room temperature (based on analogs), with moderate solubility in polar solvents due to the ethoxy group. The ketone group may render it prone to oxidation under harsh conditions.
  • 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane : Reported as a volatile liquid with lower polarity, aligning with its use in hydrophobic polymer systems .

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